molecular formula C20H25N3 B10835354 1-Cyclobutyl-4-[[4-(1-methylpyrazol-4-yl)phenyl]methylidene]piperidine

1-Cyclobutyl-4-[[4-(1-methylpyrazol-4-yl)phenyl]methylidene]piperidine

Cat. No.: B10835354
M. Wt: 307.4 g/mol
InChI Key: JKRRUTHXHYUIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMID29334795-Compound-57 is a small molecular drug developed by Shanghai Roche Pharmaceuticals Ltd. It is known for its inhibitory effects on the epidermal growth factor receptor T790M and the epidermal growth factor receptor exon 21 L858R mutation . This compound has shown potential in targeting specific mutations associated with various cancers.

Preparation Methods

The synthetic routes for PMID29334795-Compound-57 involve several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The industrial production methods typically involve:

Chemical Reactions Analysis

PMID29334795-Compound-57 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PMID29334795-Compound-57 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID29334795-Compound-57 involves its binding to the epidermal growth factor receptor T790M and the epidermal growth factor receptor exon 21 L858R mutation. This binding inhibits the receptor’s activity, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

PMID29334795-Compound-57 is unique in its dual inhibitory effects on both the epidermal growth factor receptor T790M and the epidermal growth factor receptor exon 21 L858R mutation. Similar compounds include:

This uniqueness makes PMID29334795-Compound-57 a promising candidate for targeted cancer therapy.

Properties

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

1-cyclobutyl-4-[[4-(1-methylpyrazol-4-yl)phenyl]methylidene]piperidine

InChI

InChI=1S/C20H25N3/c1-22-15-19(14-21-22)18-7-5-16(6-8-18)13-17-9-11-23(12-10-17)20-3-2-4-20/h5-8,13-15,20H,2-4,9-12H2,1H3

InChI Key

JKRRUTHXHYUIML-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C=C3CCN(CC3)C4CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.